(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a thiadiazole ring and an azetidine ring connected via a methanone bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, followed by the formation of the azetidine ring, and finally, the coupling of these two moieties through a methanone linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced .
Scientific Research Applications
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential therapeutic effects against various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with biological targets due to its mesoionic nature, allowing it to cross cellular membranes and bind to enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Azetidine derivatives: These compounds share the azetidine ring and are studied for their pharmacological properties.
Pyridine derivatives: These compounds share the pyridine ring and are widely used in medicinal chemistry
Uniqueness
What sets (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone apart is the unique combination of these three moieties, which can result in a distinct set of biological activities and chemical properties. This combination allows for a broader range of interactions with biological targets, potentially leading to more effective therapeutic agents .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-8-11(19-15-14-8)12(17)16-6-10(7-16)18-9-3-2-4-13-5-9/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAMWLWUSQMXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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